molecular formula C19H28N2O B3851469 1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B3851469
M. Wt: 300.4 g/mol
InChI Key: HVVXBSVAIPJESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone, also known as 4'-CMC, is a research chemical that belongs to the cathinone class. It is a designer drug that is structurally similar to other cathinones such as methylone and ethylone. 4'-CMC has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4'-CMC involves its interaction with the dopamine and serotonin transporters in the brain. 4'-CMC acts as a reuptake inhibitor, preventing the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, resulting in increased neurotransmission. This increased neurotransmission is responsible for the psychoactive effects of 4'-CMC.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-CMC include increased dopamine and serotonin release, increased heart rate and blood pressure, and increased body temperature. These effects are similar to those of other cathinones such as methylone and ethylone. However, the potency and duration of the effects of 4'-CMC are not well understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-CMC in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using 4'-CMC is its potential for abuse and addiction. Researchers must take precautions to ensure that the use of 4'-CMC is strictly limited to scientific research and not for recreational or illicit purposes.

Future Directions

For research on 4'-CMC include further studies on its mechanism of action, its potential therapeutic applications, and its potential for abuse and addiction. Researchers can also explore the potential of 4'-CMC as a tool for studying the dopamine and serotonin systems in the brain. Additionally, researchers can investigate the potential of 4'-CMC as a treatment for other neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, 1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone, or 4'-CMC, is a research chemical with potential applications in neuroscience and pharmacology research. Its synthesis method involves the reaction of 4-chlorobutyrophenone with cyclohexylmethylamine and sodium borohydride. 4'-CMC acts as a reuptake inhibitor, leading to increased neurotransmission and psychoactive effects. Further research is needed to understand the potential therapeutic applications of 4'-CMC and its potential for abuse and addiction.

Scientific Research Applications

4'-CMC has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Researchers use 4'-CMC to study its effects on the central nervous system and its interactions with neurotransmitters such as dopamine and serotonin. The research also focuses on the potential therapeutic applications of 4'-CMC in the treatment of various neurological disorders such as depression and anxiety.

properties

IUPAC Name

1-[4-[4-(cyclohexylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXBSVAIPJESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{4-[4-(Cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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